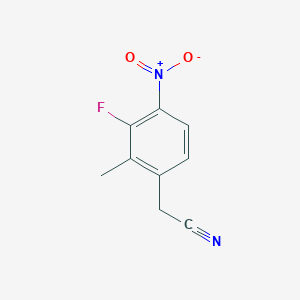
(3-Fluoro-2-methyl-4-nitro-phenyl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-2-methyl-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C₉H₇FN₂O₂ It is a fluorinated aromatic nitrile, characterized by the presence of a fluoro, methyl, and nitro group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile typically involves the nitration of 3-fluoro-2-methylacetophenone followed by a cyanation reaction. The nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods: In an industrial setting, the production of 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: The nitro group in 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic substitution.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides using acidic or basic conditions. For example, hydrolysis with aqueous hydrochloric acid yields the corresponding carboxylic acid.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Agents: Aqueous hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Hydrolysis: Carboxylic acids, amides.
科学的研究の応用
2-(3-Fluoro-2-methyl-4-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The fluoro group enhances the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins. The nitrile group can act as a hydrogen bond acceptor, influencing the compound’s binding affinity to various molecular targets.
類似化合物との比較
2-(3-Fluoro-4-nitrophenyl)acetonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(3-Chloro-2-methyl-4-nitrophenyl)acetonitrile: Contains a chloro group instead of a fluoro group, which can influence its chemical properties and reactivity.
2-(3-Fluoro-2-methyl-4-aminophenyl)acetonitrile:
Uniqueness: 2-(3-Fluoro-2-methyl-4-nitrophenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluoro group enhances its stability and lipophilicity, while the nitro group provides a site for bioreduction and interaction with biological targets.
特性
分子式 |
C9H7FN2O2 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC名 |
2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H7FN2O2/c1-6-7(4-5-11)2-3-8(9(6)10)12(13)14/h2-3H,4H2,1H3 |
InChIキー |
JGWAMRKHUUDTBX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


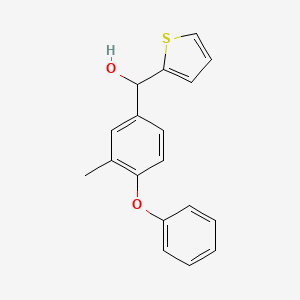
![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
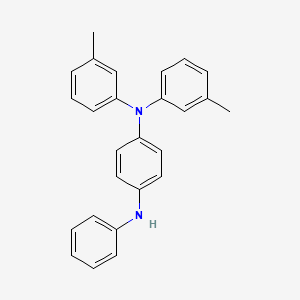
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)
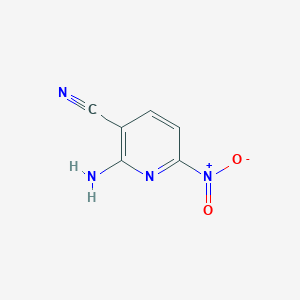
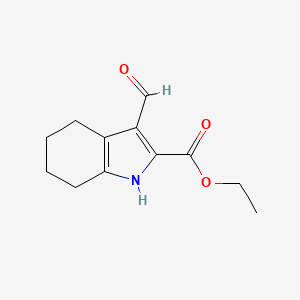

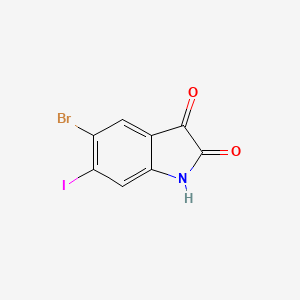
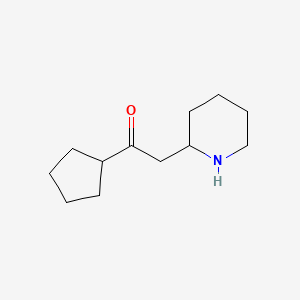

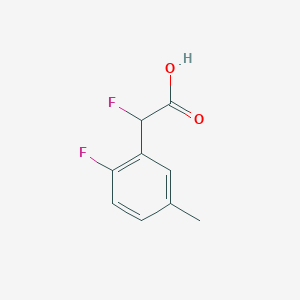
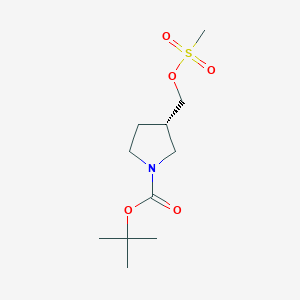
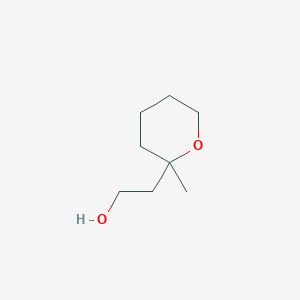
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
